molecular formula C5H8Na2O7 B3039710 Disodium 2-oxoglutarate dihydrate CAS No. 1282616-74-3

Disodium 2-oxoglutarate dihydrate

Cat. No.: B3039710
CAS No.: 1282616-74-3
M. Wt: 226.09 g/mol
InChI Key: HSSWOFWCOAQLHZ-UHFFFAOYSA-L
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Description

Disodium 2-oxoglutarate dihydrate, also known as disodium 2-oxopentanedioate dihydrate, is a chemical compound with the molecular formula C5H4Na2O5·2H2O. It is a salt form of 2-oxoglutaric acid, which is an important intermediate in the Krebs cycle, a key metabolic pathway in cellular respiration.

Mechanism of Action

Target of Action

Disodium 2-oxoglutarate dihydrate, also known as α-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH) , glutamate dehydrogenase (GDH) , succinate semialdehyde dehydrogenase (SSADH) , and transaminases . These enzymes play crucial roles in various biological processes, including energy production, signaling modules, and genetic modification .

Mode of Action

The compound interacts with its targets to facilitate various biochemical reactions. For instance, it is involved in the prolyl hydroxylation of the hypoxia-inducible factor (HIF), a process catalyzed by alpha-ketoglutarate dependent nonheme iron dioxygenases . This interaction results in enhanced affinity of HIF towards the Von Hippel-Lindau (VHL) protein, leading to the degradation of the transcription factor .

Biochemical Pathways

This compound participates in the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . This keto-acid is an intermediate of the TCA cycle, which is designed to extract reducing power during the catabolism of acetyl-CoA, with the concomitant production of high-energy triphosphate nucleotides .

Pharmacokinetics

It’s known that the compound is used in a variety of diagnostic tests, suggesting that it has suitable bioavailability .

Result of Action

The action of this compound results in a multitude of metabolic processes. These include anti-oxidative defense , energy production , amino acid metabolism , modulation of signaling systems , and genetic modification . Its role in the TCA cycle and interaction with various enzymes contribute to these effects.

Biochemical Analysis

Biochemical Properties

Disodium 2-oxoglutarate dihydrate plays a significant role in biochemical reactions. It acts as a substrate in enzymatic reactions with glutamate dehydrogenase or transaminases . It interacts with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to its formation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It has been shown to provide a protective effect against H2O2 and metal stress in many organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the catabolism of acetyl-CoA, a process designed to extract reducing power during the TCA cycle with the concomitant production of high energy triphosphate nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at +15 to +25°C within specification range for 24 months

Metabolic Pathways

This compound is involved in the TCA cycle, a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA . It interacts with enzymes such as ICDH, GDH, SSADH, and transaminases that directly contribute to its formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 2-oxoglutarate dihydrate can be synthesized by reacting 2,2-dichloropentanedioic acid dimethyl ester with sodium hydroxide. The reaction is carried out at 60°C for four hours, where the ester undergoes hydrolysis and the chlorine atoms are replaced by hydroxyl groups, which subsequently form a carbonyl group .

Industrial Production Methods

In industrial settings, the preparation involves adding L-glutamate sodium, hydrogen peroxide enzyme, and manganese chloride to a conversion system. The pH is controlled at 6.5, the reaction temperature is maintained at 35°C, and the mixture is stirred at 400 rpm .

Chemical Reactions Analysis

Types of Reactions

Disodium 2-oxoglutarate dihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form succinate and carbon dioxide.

    Reduction: It can be reduced to form 2-hydroxyglutarate.

    Substitution: It can undergo substitution reactions where its carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various enzymes for catalyzing specific reactions. The conditions typically involve controlled pH, temperature, and stirring speed .

Major Products

The major products formed from these reactions include succinate, carbon dioxide, and 2-hydroxyglutarate .

Scientific Research Applications

Disodium 2-oxoglutarate dihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-oxoglutarate: Similar in structure but without the dihydrate form.

    2-Hydroxyglutarate: A reduced form of 2-oxoglutarate.

    Succinic acid: A downstream product in the Krebs cycle.

Uniqueness

Disodium 2-oxoglutarate dihydrate is unique due to its role as an intermediate in the Krebs cycle and its ability to participate in various biochemical reactions. Its dihydrate form makes it particularly suitable for use in dry chemistry tests and other applications requiring high purity and stability .

Properties

IUPAC Name

disodium;2-oxopentanedioate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5.2Na.2H2O/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSWOFWCOAQLHZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Na2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 2-oxoglutarate dihydrate
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